molecular formula C3H5Cl2NO2P+ B14281834 {[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium CAS No. 121951-57-3

{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium

Katalognummer: B14281834
CAS-Nummer: 121951-57-3
Molekulargewicht: 188.95 g/mol
InChI-Schlüssel: BHKOMARHPRINFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium is a chemical compound with a unique structure that includes both phosphorus and chlorine atoms

Vorbereitungsmethoden

The synthesis of {[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium typically involves the reaction of phosphorus oxychloride with chloromethyl ethyl ether in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Wirkmechanismus

The mechanism by which {[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium exerts its effects involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is mediated by the phosphorus and chlorine atoms in the compound, which can participate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium can be compared to other phosphorus-containing compounds, such as:

    Phosphine oxides: These compounds also contain phosphorus and oxygen atoms but differ in their reactivity and applications.

    Phosphonates: Similar in structure but with different functional groups, leading to varied chemical behavior.

    Phosphates: Widely used in biology and industry, but with distinct properties compared to this compound.

Eigenschaften

CAS-Nummer

121951-57-3

Molekularformel

C3H5Cl2NO2P+

Molekulargewicht

188.95 g/mol

IUPAC-Name

(1-chloroethylideneamino)oxy-(chloromethyl)-oxophosphanium

InChI

InChI=1S/C3H5Cl2NO2P/c1-3(5)6-8-9(7)2-4/h2H2,1H3/q+1

InChI-Schlüssel

BHKOMARHPRINFW-UHFFFAOYSA-N

Kanonische SMILES

CC(=NO[P+](=O)CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.